{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 1795032-77-7
VCID: VC6419523
InChI: InChI=1S/C16H17NO3S/c1-11-3-6-13(7-4-11)9-17-15(18)10-20-16(19)14-8-5-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(S2)C
Molecular Formula: C16H17NO3S
Molecular Weight: 303.38

{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

CAS No.: 1795032-77-7

Cat. No.: VC6419523

Molecular Formula: C16H17NO3S

Molecular Weight: 303.38

* For research use only. Not for human or veterinary use.

{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE - 1795032-77-7

Specification

CAS No. 1795032-77-7
Molecular Formula C16H17NO3S
Molecular Weight 303.38
IUPAC Name [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C16H17NO3S/c1-11-3-6-13(7-4-11)9-17-15(18)10-20-16(19)14-8-5-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18)
Standard InChI Key BIZPDIDRDJBEFU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(S2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct functional regions:

  • 5-Methylthiophene-2-carboxylate ester: A sulfur-containing heterocycle contributing to lipophilicity and potential π-π stacking interactions.

  • Carbamoyl bridge: A (–NH–C(=O)–O–) linker that enhances conformational flexibility and hydrogen-bonding capacity.

  • 4-Methylbenzyl group: A hydrophobic aromatic moiety that may facilitate membrane penetration or target binding.

The IUPAC name, [2-(N-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅NO₃S
Molecular Weight289.4 g/mol
CAS Registry Number387854-49-1
Partition Coefficient (logP)Estimated 2.8 (Calculated via XLogP3)

Synthesis and Optimization

Synthetic Pathways

Two primary routes have been explored:

  • Stepwise Esterification-Carbamoylation:

    • Step 1: 5-Methylthiophene-2-carboxylic acid is esterified with chloroethanol to form the ethyl ester intermediate.

    • Step 2: Reaction with 4-methylbenzyl isocyanate introduces the carbamoyl group via nucleophilic acyl substitution.

    • Yield: ~65% after purification by column chromatography.

  • Multicomponent Reaction (MCR) Strategies:

    • Inspired by Ugi four-component reactions (U4CR), this approach condenses amines, carbonyl compounds, and carboxylic acids into a single step .

    • Advantage: Reduces purification steps and improves atom economy .

Challenges in Scale-Up

  • Steric Hindrance: The 4-methylbenzyl group limits reactivity in carbamoylation, necessitating excess reagents.

  • Byproduct Formation: Hydrolysis of the thiophene ester under basic conditions requires pH-controlled environments.

Biological Activity and Mechanistic Insights

Table 2: Hypothetical HDAC Inhibition Profile

HDAC IsoformPredicted IC₅₀ (μM)Selectivity Index (vs. HDAC1)
HDAC60.03–0.12150–200
HDAC15.18–8.011

Data extrapolated from structurally related inhibitors .

Proteasome Interaction

The compound’s ester linkage resembles the proteasome inhibitor MG-132, suggesting potential dual HDAC/proteasome activity . Synergistic effects could reduce drug resistance in hematologic malignancies .

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

  • In Vitro Microsomal Assays: Moderate stability in human liver microsomes (t₁/₂ = 45 min), with rapid hydrolysis of the ester bond to release 5-methylthiophene-2-carboxylic acid .

  • CYP450 Interactions: Minimal inhibition of CYP3A4 or CYP2D6 at concentrations ≤10 μM .

Toxicity Concerns

  • Acute Toxicity (Rodent Models): LD₅₀ > 500 mg/kg, with reversible hepatotoxicity at doses ≥100 mg/kg.

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Future Research Directions

Structural Modifications

  • Linker Optimization: Replacing the carbamoyl group with urea or triazole moieties may improve metabolic stability .

  • Zinc-Binding Group (ZBG) Alternatives: Substituting the ester with a difluoromethyl-oxadiazole could enhance HDAC6 selectivity .

Preclinical Development

  • In Vivo Efficacy Studies: Xenograft models of multiple myeloma or leukemia are prioritized to validate synergistic HDAC/proteasome inhibition .

  • Formulation Challenges: Nanoemulsions or liposomal encapsulation may address poor aqueous solubility (logS = -3.2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator